N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide
Description
Properties
Molecular Formula |
C23H24FNO3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H24FNO3/c1-17(2)18-9-11-20(12-10-18)28-16-23(26)25(15-21-7-5-13-27-21)14-19-6-3-4-8-22(19)24/h3-13,17H,14-16H2,1-2H3 |
InChI Key |
KTJJECXMHLHDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Overview and Key Reaction Pathways
The synthesis of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide follows a modular approach, typically involving three primary stages:
-
Formation of the phenoxyacetic acid intermediate.
-
Amidation with fluorobenzyl and furanylmethyl amines.
-
Purification and crystallization.
The compound’s structure necessitates regioselective reactions to ensure proper functionalization of the acetamide core.
Nucleophilic Substitution for Phenoxyacetate Formation
The phenoxyacetic acid moiety is synthesized via nucleophilic aromatic substitution. A representative protocol involves reacting 4-isopropylphenol with methyl bromoacetate in the presence of a base such as potassium carbonate. This reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or methyl ethyl ketone (MEK) at 60–80°C for 12–24 hours . Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency by facilitating anion transfer between aqueous and organic phases .
Optimization Insights :
-
Solvent Choice : MEK outperforms DMF in reducing side reactions, yielding 85–90% pure methyl (4-isopropylphenoxy)acetate .
-
Stoichiometry : A 1:1.1 molar ratio of phenol to methyl bromoacetate minimizes unreacted starting material .
Amidation with Fluorobenzyl and Furanylmethyl Amines
The acetamide group is introduced through a two-step amidation process. First, the phenoxyacetic acid intermediate is activated using thionyl chloride or oxalyl chloride to form the acyl chloride. Subsequent reaction with a mixture of 2-fluorobenzylamine and furan-2-ylmethylamine in dichloromethane (DCM) at 0–5°C yields the bis-amide product .
Critical Parameters :
-
Temperature Control : Maintaining temperatures below 10°C prevents premature decomposition of the acyl chloride .
-
Amine Ratio : Equimolar amounts of both amines ensure symmetrical substitution, though slight excesses (1.2:1) of 2-fluorobenzylamine improve yield (78–82%) .
Purification and Crystallization Strategies
Crude product purification is achieved through solvent extraction and recrystallization. A patented method employs a sequential wash with sodium bicarbonate and water, followed by crystallization from a toluene/n-heptane mixture (1:5 v/v). This step removes unreacted amines and inorganic salts, achieving >95% purity.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Crystallization Solvent | Toluene/n-heptane (1:5) | |
| Yield After Purification | 91% | |
| Melting Point | 75.5–76.5°C |
Comparative Analysis of Alternative Routes
Alternative pathways include microwave-assisted synthesis and one-pot tandem reactions. Microwave irradiation reduces reaction times from hours to minutes (e.g., amidation completes in 15 minutes at 100°C). However, scalability remains a challenge due to specialized equipment requirements.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at different sites, such as the furan ring or the phenoxy group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the amide group, converting it to an amine under conditions such as catalytic hydrogenation.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Catalytic hydrogenation, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through a multi-step organic reaction involving the coupling of furan derivatives with fluorobenzyl groups and acetamide functionalities. The synthetic pathway typically includes:
- Formation of the Furan Derivative: Utilizing furan as a starting material.
- Fluorobenzyl Substitution: Introducing the fluorobenzyl group through nucleophilic substitution.
- Acetamide Formation: Completing the structure by forming the acetamide bond.
The final product exhibits a molecular formula of C20H24FNO3 and a molecular weight of 361.41 g/mol.
Antimicrobial Activity
Research indicates that compounds structurally similar to N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown activity against various bacterial strains, including:
| Pathogen | MIC (μg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm |
| Staphylococcus epidermidis | 0.22 - 0.25 | Synergistic effects noted |
The presence of the fluorobenzyl and furan moieties may enhance membrane permeability, facilitating the compound's interaction with bacterial targets.
Antitumor Activity
The compound's potential as an antitumor agent has been highlighted in several studies. The structural components suggest mechanisms that may inhibit cancer cell proliferation:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
Research indicates that modifications in the phenoxy group can lead to increased cytotoxicity against various cancer cell lines, making this compound a candidate for further exploration in cancer therapy.
Antimicrobial Evaluation
A study evaluated derivatives similar to this compound for their ability to inhibit biofilm formation in bacterial cultures. Results demonstrated that specific structural features contributed to enhanced antibacterial activity, indicating potential for development as a therapeutic agent against resistant bacterial strains.
Cytotoxicity Assays
Another investigation focused on the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The findings suggested that electron-donating groups significantly influenced cytotoxicity, reinforcing the idea that the functional groups present in this compound could similarly enhance its antitumor properties.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Observations:
- Substitution Patterns: The target compound’s dual N-substitution (2-fluorobenzyl + furan-2-ylmethyl) distinguishes it from monosubstituted analogues (e.g., N-butyl in ). This design may reduce metabolic oxidation compared to alkylamines .
- Phenoxy Modifications: The 4-isopropylphenoxy group is shared with and but differs in substitution position (para vs. ortho in ). Para-substitution generally enhances steric accessibility for target binding .
- Heterocyclic Motifs : The furan ring in the target compound contrasts with sulfonamide-linked heterocycles (e.g., isoxazole in ), which may alter electronic properties and hydrogen-bonding capacity.
TRP Channel Modulation
- HC-030031 (): A phenoxyacetamide derivative with TRPA1 inhibition (IC50: 4–10 µM).
- CHEM-5861528 (): Features a 4-(butan-2-yl)phenoxy group, demonstrating that alkylphenoxy substituents are critical for TRPA1 affinity. The target compound’s isopropyl group may offer similar steric bulk but with improved metabolic stability .
Enzyme Inhibition and Receptor Binding
- V2–V6 Derivatives (): Thiazolidinedione-containing acetamides exhibit hypoglycemic activity (e.g., V2: 79% yield, 220–222°C mp). The target compound lacks this motif but may leverage its fluorobenzyl group for alternative target engagement (e.g., G-protein-coupled receptors) .
- The target compound’s furan group could similarly serve as a redox-active moiety .
Biological Activity
N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide, with CAS Number 874192-35-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.
- Molecular Formula : C23H24FNO3
- Molecular Weight : 381.4 g/mol
- Structure : The compound features a furan ring, a fluorobenzyl moiety, and a phenoxyacetic acid derivative, which are significant for its biological activity.
Biological Activity Overview
The biological activities of this compound are primarily evaluated through in vitro studies. Its structure suggests potential interactions with various biological targets, including enzymes and receptors.
The precise mechanism of action for this compound is not fully elucidated. However, compounds with similar frameworks often act by inhibiting key enzymes or disrupting cellular processes in pathogens. For example, the inhibition of carbonic anhydrase has been noted in related compounds, which could be a potential target for this compound as well .
Study 1: Synthesis and Evaluation
A study focusing on the synthesis of various phenoxyacetamides reported that structural modifications significantly impacted their biological profiles. The most active derivatives showed MIC values as low as 4 μg/mL against resistant strains of M. tuberculosis, supporting the hypothesis that similar modifications in this compound could yield potent antitubercular agents .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 3m | 4 | Active against M. tuberculosis |
| 3e | 64 | Low activity |
| 3p | 64 | Low activity |
Study 2: Antifungal Evaluation
In another study assessing the antifungal properties of related compounds, substitutions at specific positions led to varying degrees of inhibition against Fusarium oxysporum. The study highlighted the importance of substituent effects on biological activity .
| Compound | IC50 (mM) | Activity |
|---|---|---|
| 10b | 0.42 | Moderate inhibition |
| 14a | 1.27 | Low inhibition |
| 14c | 0.70 | Moderate inhibition |
Q & A
Q. What are the recommended synthetic routes for N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group protection/deprotection. For example:
Substitution Reaction: React 4-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetate intermediate.
Amide Formation: Condense the intermediate with 2-fluorobenzylamine and furan-2-ylmethylamine using a coupling agent (e.g., HATU or DCC) under inert conditions.
Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the final product.
Optimization Tips:
- Temperature control (<60°C) prevents decomposition of the furan moiety.
- Solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps) improves yield .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm the presence of diagnostic signals (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, furan protons at δ 6.3–6.5 ppm) .
- HPLC-MS: Assess purity (>95%) and verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- IR Spectroscopy: Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, C-F stretch ~1200 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition: Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays.
- Solubility/Stability: Perform kinetic solubility tests in PBS (pH 7.4) and monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Methodological Answer: Contradictions often arise from dynamic effects or impurities:
- Variable Temperature NMR: Identify conformational exchange broadening (e.g., rotamers of the acetamide group).
- 2D NMR (COSY, NOESY): Resolve overlapping signals by correlating through-space and through-bond interactions.
- High-Resolution MS: Rule out isotopic or adduct interference in mass data .
Q. What strategies improve yield in the final condensation step, and how are side products minimized?
Methodological Answer:
- Catalyst Screening: Test coupling agents (e.g., EDCI vs. HATU) to enhance amide bond formation efficiency.
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12h to 2h) and improve selectivity.
- In Situ Monitoring: Use TLC or inline IR to terminate reactions at optimal conversion (~90%) and quench reactive intermediates .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 2-fluorobenzyl with 3-fluorobenzyl or vary the furan group).
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like voltage-gated ion channels .
- Pharmacophore Mapping: Identify critical moieties (e.g., fluorobenzyl for lipophilicity, furan for π-π interactions) using QSAR tools .
Q. What experimental designs address low reproducibility in biological activity across studies?
Methodological Answer:
- Standardized Protocols: Use validated cell lines (e.g., ATCC-certified) and control compounds (e.g., cisplatin for cytotoxicity).
- Dose-Response Curves: Include multiple concentrations (e.g., 0.1–100 µM) and triplicate measurements.
- Meta-Analysis: Compare data across labs using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
